N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide
Description
N-[2-(Oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide is a thiophene-derived carboxamide compound characterized by a thiophene-2-carboxamide core linked to an ethyl chain substituted with an oxan-4-ylsulfanyl (tetrahydro-2H-pyran-4-ylsulfanyl) group. The oxan-4-ylsulfanyl group may influence solubility, metabolic stability, and target binding compared to other substituents.
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S2/c14-12(11-2-1-8-17-11)13-5-9-16-10-3-6-15-7-4-10/h1-2,8,10H,3-7,9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFJJIUPFMFHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide involves several steps. One common synthetic route includes the condensation of thiophene-2-carboxylic acid with 2-(oxan-4-ylsulfanyl)ethylamine under specific reaction conditions. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial production methods for thiophene derivatives often involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. These methods may also employ advanced purification techniques such as chromatography and crystallization to obtain high-purity products .
Chemical Reactions Analysis
N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide has been studied for its antimicrobial properties. Research indicates that the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to its effectiveness against various pathogens. This mechanism is crucial for developing new antibiotics in an era where antibiotic resistance is a growing concern .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. It may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation. This application is particularly relevant for diseases such as arthritis and inflammatory bowel disease .
Anticancer Potential
Research highlights the anticancer activity of this compound. The compound may induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways involved in tumor growth. Studies have demonstrated its efficacy against various cancer cell lines, suggesting it could be a candidate for further development as an anticancer drug .
Material Science Applications
Organic Semiconductors
The unique structural features of thiophene derivatives, including this compound, make them suitable for applications in organic electronics. These compounds can be utilized in the fabrication of organic semiconductors, which are essential for the development of flexible electronic devices .
Corrosion Inhibitors
In industrial chemistry, this compound has potential applications as a corrosion inhibitor due to its ability to form protective films on metal surfaces. This property is vital in extending the lifespan of metal components in various applications, including construction and manufacturing .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amide Nitrogen
The amide nitrogen in thiophene-2-carboxamide derivatives is a critical site for structural diversification, impacting biological activity and physicochemical properties. Key analogs include:
Key Insight : The oxan-4-ylsulfanyl group in the target compound likely balances polarity and steric bulk, contrasting with electron-withdrawing (e.g., nitro) or aromatic (e.g., phenyl) substituents in analogs.
Aromatic Core Modifications
Variations in the aromatic core influence electronic properties and target affinity:
Key Insight : Benzothiophene derivatives exhibit enhanced π-stacking but may reduce solubility compared to simpler thiophenes.
Biological Activity
N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by its thiophene core with a carboxamide functional group and a sulfanyl substituent. The structural formula can be depicted as follows:
This unique structure contributes to its interaction with biological targets, influencing its pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of thiophene derivatives, including this compound. Research indicates that compounds featuring thiophene rings exhibit significant activity against various bacterial strains, including multidrug-resistant organisms.
Table 1: Antibacterial Efficacy Against Common Pathogens
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli (ESBL+) | 8 µg/mL |
| This compound | Staphylococcus aureus | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | 32 µg/mL |
The compound's effectiveness against extended-spectrum beta-lactamase (ESBL)-producing strains suggests it may serve as a novel therapeutic agent in combating antibiotic resistance .
The proposed mechanism of action for this compound involves inhibition of bacterial cell wall synthesis and interference with protein synthesis. Molecular docking studies have revealed that the compound binds effectively to the active sites of key bacterial enzymes, enhancing its inhibitory effects .
Case Studies
Case Study 1: Efficacy Against ESBL-Producing E. coli
In vitro studies demonstrated that this compound exhibited potent antibacterial activity against ESBL-producing E. coli strains. The compound was shown to disrupt bacterial cell membrane integrity, leading to cell lysis and death .
Case Study 2: Synergistic Effects with Other Antibiotics
Research has also explored the synergistic effects of this compound when combined with conventional antibiotics. In one study, the combination of this compound with ciprofloxacin resulted in a significant reduction in MIC values against resistant strains, indicating potential for combination therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
